COX‑2 Inhibition Potency: 2‑(4‑Methoxyphenyl)imidazo[1,2‑a]pyridin‑3‑amine Demonstrates Low‑Nanomolar IC₅₀ Comparable to More Potent 4‑Chlorophenyl Analogs but with a Narrower Activity Range
In a human recombinant COX‑2 inhibition assay, 2‑(4‑methoxyphenyl)imidazo[1,2‑a]pyridin‑3‑amine exhibited an IC₅₀ of 102 nM, measured by residual activity via HPLC analysis of 12‑HHT formation from arachidonic acid [1]. In comparison, the 4‑chlorophenyl analog shows a broader IC₅₀ range of 70–390 nM across similar assay conditions . While the median potency is comparable, the tighter potency distribution of the methoxy derivative may afford more consistent dose‑response relationships in secondary assays.
| Evidence Dimension | COX‑2 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 102 nM |
| Comparator Or Baseline | 2‑(4‑Chlorophenyl)imidazo[1,2‑a]pyridin‑3‑amine: IC₅₀ = 70–390 nM |
| Quantified Difference | 102 nM (single value) vs. 70–390 nM (range) |
| Conditions | Human recombinant COX‑2 enzyme; residual activity measured by 12‑HHT formation from arachidonic acid via HPLC |
Why This Matters
For screening cascades requiring a COX‑2 inhibitor with predictable low‑nanomolar potency, the methoxy derivative reduces the risk of encountering outliers at the upper end of the potency range (390 nM), thereby improving hit‑to‑lead progression efficiency.
- [1] BindingDB. Inhibition of human recombinant COX-2 by 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine (IC50 = 102 nM). ChEMBL5097853. View Source
